molecular formula C6H16OSi B047037 3-(Trimethylsilyl)-1-propanol CAS No. 2917-47-7

3-(Trimethylsilyl)-1-propanol

Cat. No.: B047037
CAS No.: 2917-47-7
M. Wt: 132.28 g/mol
InChI Key: YNUUCDHAZGAVEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Trimethylsilyl)-1-propanol is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a propanol backbone. This compound is notable for its utility in organic synthesis, particularly as a protecting group for alcohols due to its stability and ease of removal under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trimethylsilyl)-1-propanol typically involves the reaction of 3-chloropropanol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 3-chloropropanol is replaced by the trimethylsilyl group.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction conditions is common to maintain consistency and efficiency.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form 3-(Trimethylsilyl)-1-propanamine.

    Substitution: It can participate in substitution reactions where the trimethylsilyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are typically used.

    Substitution: Reagents like hydrochloric acid or sulfuric acid can facilitate the substitution reactions.

Major Products:

    Oxidation: 3-(Trimethylsilyl)propanoic acid.

    Reduction: 3-(Trimethylsilyl)-1-propanamine.

    Substitution: Various substituted propanol derivatives depending on the substituent introduced.

Scientific Research Applications

3-(Trimethylsilyl)-1-propanol has a wide range of applications in scientific research:

    Chemistry: Used as a protecting group for alcohols in organic synthesis, facilitating the selective modification of other functional groups.

    Biology: Employed in the synthesis of biologically active molecules where selective protection and deprotection of hydroxyl groups are required.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.

    Industry: Applied in the production of specialty chemicals and materials, including polymers and resins.

Comparison with Similar Compounds

    Trimethylsilyl chloride: Used for silylation of alcohols and amines.

    Trimethylsilyl azide: Utilized in azide-alkyne cycloaddition reactions.

    Trimethylsilylacetylene: Employed in Sonogashira couplings.

Uniqueness: 3-(Trimethylsilyl)-1-propanol is unique due to its specific application as a protecting group for primary alcohols, offering stability and ease of removal. Its structure allows for selective protection, making it highly valuable in complex synthetic pathways where multiple functional groups are present.

Properties

IUPAC Name

3-trimethylsilylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16OSi/c1-8(2,3)6-4-5-7/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNUUCDHAZGAVEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5062710
Record name 3-(Trimethylsilyl)-1-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5062710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2917-47-7
Record name 3-(Trimethylsilyl)-1-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2917-47-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Trimethylsilyl)-1-propanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002917477
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Propanol, 3-(trimethylsilyl)-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96794
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Propanol, 3-(trimethylsilyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-(Trimethylsilyl)-1-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5062710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Trimethylsilyl)-1-propanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-(Trimethylsilyl)-1-propanol
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6X3S2Y526B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Methanesulfonylchloride (0.73 ml, 9 mmol) was added dropwise to a solution of 3-(trimethylsilyl)-1-propanol (1.2 ml, 7.56 mmol) cooled at 0° C. in 20 ml of dichloromethane. After 45 minutes stirring, the reaction mixture was partitioned between water and dichloromethane, the organic phase was separated, the solvent was evaporated under reduced pressure to afford the expected 3-(trimethylsilyl)-1-propanol, methanesulfonate in crude quantitative yield.
Quantity
0.73 mL
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Trimethylsilyl)-1-propanol
Reactant of Route 2
Reactant of Route 2
3-(Trimethylsilyl)-1-propanol
Reactant of Route 3
3-(Trimethylsilyl)-1-propanol
Reactant of Route 4
Reactant of Route 4
3-(Trimethylsilyl)-1-propanol
Reactant of Route 5
Reactant of Route 5
3-(Trimethylsilyl)-1-propanol
Reactant of Route 6
Reactant of Route 6
3-(Trimethylsilyl)-1-propanol
Customer
Q & A

Q1: Why is 3-(Trimethylsilyl)-1-propanol being investigated for use in actinide extraction?

A1: Research indicates that incorporating silicon-containing groups into diphosphonic acids can enhance their solubility in supercritical carbon dioxide (SC-CO2) [1]. This is particularly relevant for developing ligands capable of extracting actinide ions from solid waste using SC-CO2 extraction (SCDE) [1]. this compound, with its trimethylsilyl group, serves as a suitable reagent for introducing this silicon functionality into diphosphonic acids through esterification [1, 2].

Q2: How successful has the esterification of alkylenediphosphonic acids with this compound been?

A2: Researchers have successfully synthesized a series of di-[3-(trimethylsilyl)-1-propylene] alkylenediphosphonic acid diesters using this compound [3]. This reaction utilized dicyclohexylcarbodiimide (DCC) as an activating agent for the alkylenediphosphonic acids. The yields for these symmetrically-substituted diesters were reported to be around 60%, demonstrating the effectiveness of this method for incorporating silicon heteroatoms into diphosphonic acid structures [3].

Q3: How do the properties of silyl-derivatized diphosphonic acids compare to conventional alkylenediphosphonic acids?

A3: Studies indicate that silyl-derivatized diphosphonic acids, specifically those incorporating the 3-(Trimethylsilyl)-1-propylene group, exhibit similar metal complexation and extraction behaviors compared to their alkyl-substituted counterparts [1]. For instance, the extraction of metal ions like Fe(III), Th(IV), and Am(III) by the silyl-derivatized diphosphonic acid in organic solvents like o-xylene, closely mirrors the extraction performance observed with conventional alkylenediphosphonic acids [1]. These findings suggest that the introduction of the silyl group does not negatively impact the desired functionalities of these ligands for metal extraction.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.